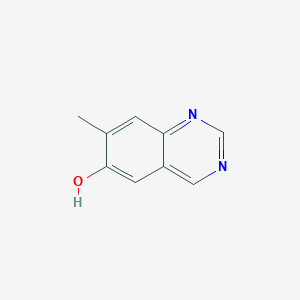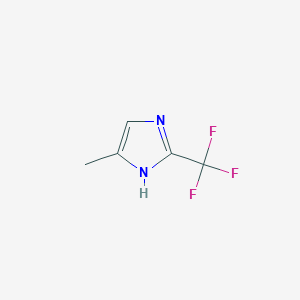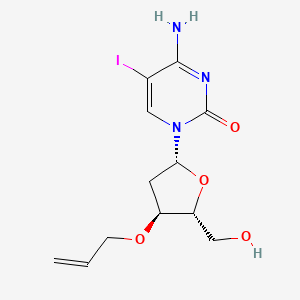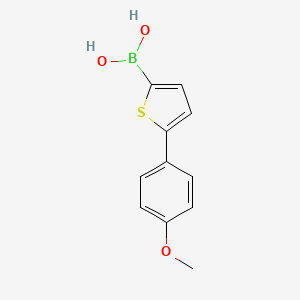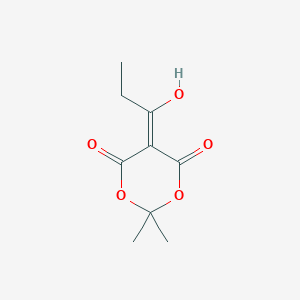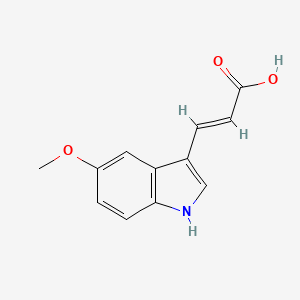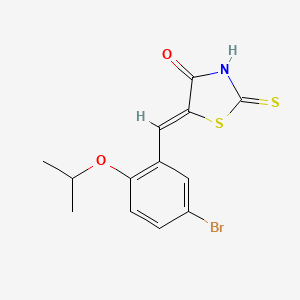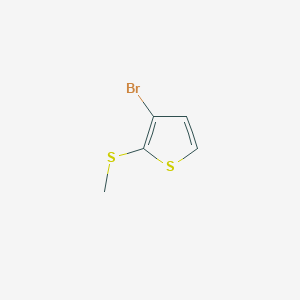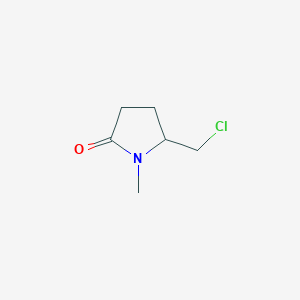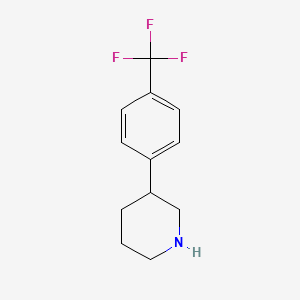
3-(4-(Trifluoromethyl)phenyl)piperidine
Vue d'ensemble
Description
3-(4-(Trifluoromethyl)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethyl)phenyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process includes distillation, concentration, precipitation using a solvent, and subsequent filtration, washing, and drying to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Substitution: This involves replacing one functional group with another, which can be achieved using various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens or alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated piperidine derivatives.
Applications De Recherche Scientifique
3-(4-(Trifluoromethyl)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound finds applications in the production of materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s pharmacokinetics and pharmacodynamics, enhancing its ability to interact with biological targets. This interaction often involves binding to receptor sites or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, used as an antidepressant.
Piperidine Derivatives: Various piperidine derivatives with similar structures but different substituents, such as 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol.
Uniqueness: 3-(4-(Trifluoromethyl)phenyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable scaffold in drug design and other applications .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGBDWYHWVSZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


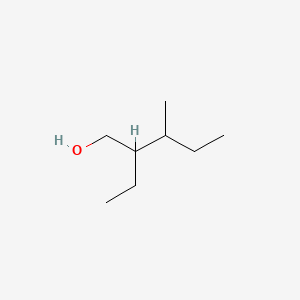

![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)
